3-acetyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid
Overview
Description
3-acetyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid is an organic compound with the molecular formula C6H9NO5S and a molecular weight of 207.206 g/mol . This compound is part of the thiazolidine family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of the acetyl group and the carboxylic acid functionality makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of appropriate thiazolidine derivatives with acetylating agents under controlled conditions. One common method is the Baeyer-Villiger oxidation, which involves the oxidation of ketones to esters using peracids . This reaction can be adapted to introduce the acetyl group into the thiazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include peracids for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives with different functional groups.
Scientific Research Applications
3-acetyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-acetyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. In biological systems, it may interact with enzymes and proteins, affecting their activity and stability .
Comparison with Similar Compounds
Similar Compounds
3-Acetyl-1,3-thiazolidine-4-carboxylic acid: Similar in structure but lacks the 1,1-dioxide functionality.
2-Benzyl-1,3-thiazolidine-4-carboxylic acid: Contains a benzyl group instead of an acetyl group.
4-Phenyl-1,3-thiazolidine-2-amine: Features a phenyl group and an amine functionality.
Uniqueness
3-acetyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of both the acetyl group and the 1,1-dioxide functionality. This combination imparts distinct chemical properties, making it more reactive and versatile in various applications compared to its analogs .
Properties
IUPAC Name |
3-acetyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO5S/c1-4(8)7-3-13(11,12)2-5(7)6(9)10/h5H,2-3H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGVYLRTBMTYAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CS(=O)(=O)CC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60901645 | |
Record name | NoName_779 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60901645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.